3-Chlorobenzene-1-sulfonyl isocyanate
Overview
Description
3-Chlorobenzene-1-sulfonyl isocyanate is an organic compound that belongs to the isocyanate family. It is an important industrial intermediate used in the manufacture of polymers, pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
The primary target of 3-Chlorobenzene-1-sulfonyl isocyanate is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with the benzene ring affects the biochemical pathways of the organic compound. The substitution of the benzene ring alters the compound’s structure and can potentially affect its downstream effects . .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular properties of the organic compound, potentially altering its function or activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with this compound .
Biochemical Analysis
Biochemical Properties
3-Chlorobenzene-1-sulfonyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with nucleophiles, such as amines and alcohols, forming stable urea and carbamate derivatives . This reactivity makes it useful in the modification of proteins and peptides, where it can be used to introduce specific functional groups or labels. The compound’s interaction with enzymes, such as proteases and kinases, can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can react with amino acid residues in proteins, such as lysine and cysteine, leading to the formation of stable adducts . These modifications can alter the structure and function of the target proteins, resulting in changes in enzyme activity, protein-protein interactions, and cellular signaling . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These changes can be monitored using various biochemical assays and analytical techniques.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the overall health and function of the animals . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes . These studies are essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic reactions can influence the overall metabolic flux and levels of various metabolites in the cell . Understanding these pathways is crucial for predicting the compound’s effects on cellular metabolism and identifying potential biomarkers of exposure.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and organelles . Its distribution can be influenced by factors such as binding to cellular proteins and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification . Alternatively, it can accumulate in the nucleus, where it can influence gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzene-1-sulfonyl isocyanate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can add to compounds with active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Ureas: Reaction with amines forms ureas.
Carbamates: Reaction with alcohols forms carbamates.
Scientific Research Applications
3-Chlorobenzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and dyes
Comparison with Similar Compounds
Similar Compounds
- Benzene-1-sulfonyl isocyanate
- 4-Chlorobenzene-1-sulfonyl isocyanate
- 2-Chlorobenzene-1-sulfonyl isocyanate
Uniqueness
3-Chlorobenzene-1-sulfonyl isocyanate is unique due to the presence of the chlorine atom at the 3-position, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPYFZTTSMGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601592 | |
Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68984-05-4 | |
Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1-sulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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